4-Hydroxy-2-ethyl-2-phenylglutarimide
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Overview
Description
4-Hydroxy-2-ethyl-2-phenylglutarimide is a chemical compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-ethyl-2-phenylglutarimide typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include ethyl acetoacetate, benzaldehyde, and ammonium acetate.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted piperidines
Scientific Research Applications
4-Hydroxy-2-ethyl-2-phenylglutarimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-ethyl-2-phenylglutarimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-phenyl-2,6-piperidinedione
- 3-Ethyl-2,6-piperidinedione
- 3-Phenyl-2,6-piperidinedione
Uniqueness
4-Hydroxy-2-ethyl-2-phenylglutarimide is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-ethyl-5-hydroxy-3-phenylpiperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-13(9-6-4-3-5-7-9)8-10(15)11(16)14-12(13)17/h3-7,10,15H,2,8H2,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBSNHRSQQNHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C(=O)NC1=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964558 |
Source
|
Record name | 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50275-60-0 |
Source
|
Record name | 4-Hydroxy-2-ethyl-2-phenylglutarimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050275600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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